molecular formula C38H29N5O8 B1354218 N6-Dibenzoyladenosine 2',3'-Dibenzoate CAS No. 58463-04-0

N6-Dibenzoyladenosine 2',3'-Dibenzoate

Cat. No.: B1354218
CAS No.: 58463-04-0
M. Wt: 683.7 g/mol
InChI Key: GNYQOUZNLMTKQG-RLRJIRQBSA-N
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Description

N6-Dibenzoyladenosine 2’,3’-Dibenzoate: is a synthetic nucleoside analog with the molecular formula C38H29N5O8 and a molecular weight of 683.68 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate typically involves the use of dry dichloromethane (CH2Cl2) as a solvent. The process begins by dissolving the compound in dry CH2Cl2 and cooling the solution to 0°C. Tetrazole is then added to the solution, followed by the addition of another compound dissolved in dry CH2Cl2. The mixture is allowed to warm to room temperature and is then diluted with CH2Cl2. The reaction mixture is extracted with aqueous saturated sodium chloride (NaCl), dried over sodium sulfate, and concentrated under reduced pressure to yield the product .

Industrial Production Methods: While specific industrial production methods for N6-Dibenzoyladenosine 2’,3’-Dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced nucleoside analogs.

Scientific Research Applications

N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can mimic natural nucleosides and interfere with nucleic acid synthesis and function. This interference can affect various biological processes, including DNA replication and RNA transcription. The compound’s effects are mediated through its binding to nucleic acid polymerases and other nucleoside-binding proteins.

Comparison with Similar Compounds

Uniqueness: N6-Dibenzoyladenosine 2’,3’-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other nucleoside analogs may not be suitable.

Properties

IUPAC Name

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYQOUZNLMTKQG-RLRJIRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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